Carbamic acid, [3-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester
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Overview
Description
Carbamic acid, [3-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamic acid moiety, an octyloxyphenyl group, and a morpholinyl ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [3-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester typically involves the reaction of carbamoyl chlorides with alcohols, the addition of alcohols to isocyanates, or the reaction of carbonate esters with ammonia . These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [3-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield various substituted derivatives of the original compound.
Scientific Research Applications
Carbamic acid, [3-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of carbamic acid, [3-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to carbamic acid, [3-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester include:
- Carbamic acid, phenyl-, ethyl ester
- Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester
- Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester
Uniqueness
This compound is unique due to its specific structural features, such as the octyloxyphenyl group and the morpholinyl ethyl ester group. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
65347-95-7 |
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Molecular Formula |
C21H34N2O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl N-(3-octoxyphenyl)carbamate |
InChI |
InChI=1S/C21H34N2O4/c1-2-3-4-5-6-7-14-26-20-10-8-9-19(18-20)22-21(24)27-17-13-23-11-15-25-16-12-23/h8-10,18H,2-7,11-17H2,1H3,(H,22,24) |
InChI Key |
IKCDONYUTQSBHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCOCC2 |
Origin of Product |
United States |
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